(S)-3-(N-Boc-amino)-N-benzylsuccinimide

CAS No.: 706780-18-9

Cat. No.: VC5484340

Molecular Formula: C16H20N2O4

Molecular Weight: 304.346

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 706780-18-9 |

|---|---|

| Molecular Formula | C16H20N2O4 |

| Molecular Weight | 304.346 |

| IUPAC Name | tert-butyl N-[(3S)-1-benzyl-2,5-dioxopyrrolidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-12-9-13(19)18(14(12)20)10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)/t12-/m0/s1 |

| Standard InChI Key | HSHHGIMPBSXCGK-LBPRGKRZSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CC(=O)N(C1=O)CC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

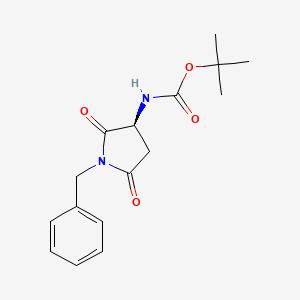

(S)-3-(N-Boc-amino)-N-benzylsuccinimide is characterized by a succinimide core substituted at the 3-position with an N-Boc-protected amino group and at the nitrogen atom with a benzyl group. The Boc group () provides acid-labile protection for the amine, while the benzyl group () offers stability under basic conditions. The (S)-configuration at the chiral center ensures enantioselective reactivity, making this compound indispensable for synthesizing optically active peptides .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 706780-18-9 (primary) |

| Molecular Formula | |

| Molecular Weight | 304.346 g/mol |

| IUPAC Name | tert-butyl N-[(3S)-1-benzyl-2,5-dioxopyrrolidin-3-yl]carbamate |

| SMILES | CC(C)(C)OC(=O)NC1CC(=O)N(C1=O)CC2=CC=CC=C2 |

Spectroscopic and Physical Properties

The compound’s infrared (IR) spectrum exhibits characteristic peaks for the Boc group (∼1700 cm, C=O stretch) and succinimide ring (∼1770 cm, imide C=O). Nuclear magnetic resonance (NMR) data reveal distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm) and tert-butyl group (δ 1.4 ppm). Solubility varies with solvent polarity, showing moderate solubility in acetone and ethyl acetate but limited solubility in water.

Synthesis and Optimization Strategies

Boc Protection Methodology

The synthesis of Boc-protected intermediates often employs di-tert-butyl dicarbonate () under mildly basic conditions. A Chinese patent (CN1793110A) details a scalable protocol using acetone-water mixtures and triethylamine () to facilitate Boc protection of amino acids . While this patent focuses on amino acids, analogous methods apply to (S)-3-(N-Boc-amino)-N-benzylsuccinimide:

-

Reaction Setup: Combine the amine-containing succinimide precursor with in acetone-water (4:1 v/v).

-

Base Addition: Introduce to deprotonate the amine, enabling nucleophilic attack on .

-

Temperature Control: Maintain the reaction at 0–40°C for 0.5–4 hours to optimize yield .

Table 2: Synthesis Conditions and Yields

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 25°C | 90 |

| Reaction Time | 4 hours | 93 |

| Solvent Ratio (Acetone:Water) | 10:1 | 73 |

Benzylation and Stereochemical Control

The benzyl group is introduced via N-alkylation using benzyl bromide or chloride. Stereochemical integrity is preserved by employing chiral auxiliaries or asymmetric catalysis. For instance, Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine () can achieve >99% enantiomeric excess (ee) under anhydrous conditions.

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The compound’s dual-protecting-group strategy enables sequential deprotection:

-

Boc Removal: Treat with trifluoroacetic acid (TFA) in dichloromethane () to expose the amine.

-

Benzyl Removal: Use hydrogenolysis (, Pd/C) or Birch reduction (, ) for debenzylation.

This orthogonality is critical for solid-phase peptide synthesis (SPPS), where side-chain protection and backbone stability are paramount.

Drug Discovery and Bioconjugation

(S)-3-(N-Boc-amino)-N-benzylsuccinimide serves as a precursor for protease inhibitors and kinase modulators. Its succinimide core participates in Michael additions with thiols, enabling site-specific bioconjugation of antibodies and nanoparticles.

Comparative Analysis with Related Compounds

Table 3: Protecting Group Efficiency

| Compound | Deprotection Conditions | Stability in SPPS |

|---|---|---|

| (S)-3-(N-Boc-amino)-N-benzylsuccinimide | TFA () | High |

| N-Fmoc-succinimide | Piperidine (DMF) | Moderate |

| N-Cbz-succinimide | /Pd-C | Low |

The Boc-benzyl combination offers superior acid stability compared to Fmoc or Cbz groups, making it ideal for multi-step syntheses requiring harsh reaction conditions .

Future Directions and Research Opportunities

Recent advances in flow chemistry and enzymatic catalysis could enhance the scalability of (S)-3-(N-Boc-amino)-N-benzylsuccinimide synthesis. Investigating its utility in mRNA vaccine adjuvants or targeted cancer therapies represents a promising frontier.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume